molecular formula C16H19NOS B11679633 (2E)-2-[(cycloheptylamino)methylidene]-1-benzothiophen-3(2H)-one

(2E)-2-[(cycloheptylamino)methylidene]-1-benzothiophen-3(2H)-one

Cat. No.: B11679633
M. Wt: 273.4 g/mol
InChI Key: BNYSECXZPNZJDZ-UHFFFAOYSA-N
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Description

(2Z)-2-[(CYCLOHEPTYLAMINO)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is a complex organic compound with a unique structure that includes a benzothiophene core and a cycloheptylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(CYCLOHEPTYLAMINO)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE typically involves the condensation of a benzothiophene derivative with a cycloheptylamine under specific reaction conditions. The process may include steps such as:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Condensation Reaction: The benzothiophene core is then reacted with cycloheptylamine in the presence of a suitable catalyst and under controlled temperature and pressure conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(CYCLOHEPTYLAMINO)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiophene core or the cycloheptylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydro derivatives.

Scientific Research Applications

(2Z)-2-[(CYCLOHEPTYLAMINO)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound’s properties make it suitable for use in the development of advanced materials.

    Biological Studies: It is used in research to understand its interactions with biological systems and potential biological activities.

Mechanism of Action

The mechanism of action of (2Z)-2-[(CYCLOHEPTYLAMINO)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (4Z)-4-[(cycloheptylamino)methylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one: This compound shares a similar cycloheptylamino group but differs in its core structure.

    Other Benzothiophene Derivatives: Compounds with similar benzothiophene cores but different substituents.

Uniqueness

(2Z)-2-[(CYCLOHEPTYLAMINO)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is unique due to its specific combination of a benzothiophene core and a cycloheptylamino group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H19NOS

Molecular Weight

273.4 g/mol

IUPAC Name

2-(cycloheptyliminomethyl)-1-benzothiophen-3-ol

InChI

InChI=1S/C16H19NOS/c18-16-13-9-5-6-10-14(13)19-15(16)11-17-12-7-3-1-2-4-8-12/h5-6,9-12,18H,1-4,7-8H2

InChI Key

BNYSECXZPNZJDZ-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)N=CC2=C(C3=CC=CC=C3S2)O

Origin of Product

United States

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